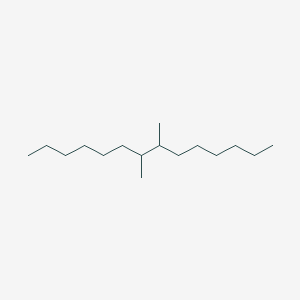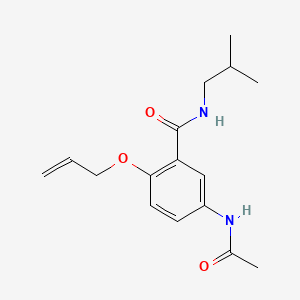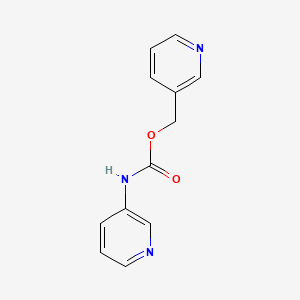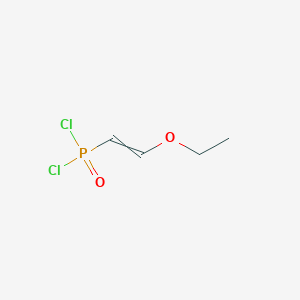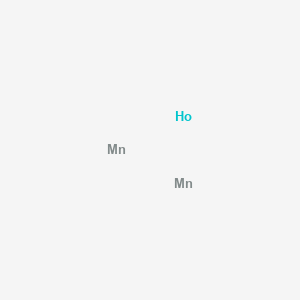
Holmium--manganese (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium–manganese (1/2) is a compound formed by the combination of holmium and manganese in a 1:2 ratio. Holmium is a rare-earth element known for its magnetic properties, while manganese is a transition metal with diverse oxidation states and significant industrial applications. The combination of these two elements results in a compound with unique magnetic and electronic properties, making it of interest in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Holmium–manganese (1/2) can be synthesized through several methods, including solid-state reactions and solution combustion methods. One common approach involves mixing stoichiometric amounts of holmium oxide and manganese oxide, followed by heating the mixture at high temperatures to facilitate the reaction. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert or reducing atmosphere to prevent oxidation of the metals .
Industrial Production Methods: In industrial settings, the production of holmium–manganese (1/2) may involve more scalable methods such as arc melting or induction melting. These methods allow for the production of larger quantities of the compound with controlled purity and composition. The use of advanced techniques like chemical vapor deposition (CVD) or physical vapor deposition (PVD) can also be explored for thin-film applications .
Analyse Des Réactions Chimiques
Types of Reactions: Holmium–manganese (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Holmium–manganese (1/2) can be oxidized in the presence of oxygen or other oxidizing agents to form oxides of holmium and manganese.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Holmium–manganese (1/2) can undergo substitution reactions with halogens to form halides.
Major Products Formed: The major products formed from these reactions include holmium(III) oxide, manganese(II) oxide, holmium(III) chloride, and manganese(II) chloride, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Holmium–manganese (1/2) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used in the study of magnetic and electronic properties of rare-earth and transition metal compounds.
Biology and Medicine: Holmium–manganese (1/2) is explored for its potential use in medical imaging and targeted drug delivery systems.
Industry: The compound is used in the development of advanced materials for electronic and spintronic devices.
Mécanisme D'action
The mechanism by which holmium–manganese (1/2) exerts its effects is primarily related to its magnetic and electronic properties. The compound interacts with external magnetic fields, leading to changes in its magnetization and electrical conductivity. At the molecular level, the interaction between holmium and manganese ions results in unique magnetic ordering and electronic band structures .
Molecular Targets and Pathways:
Magnetic Ordering: The local distortion of the crystal lattice due to the substitution of holmium for manganese leads to a wide spread of anisotropy fields, affecting the magnetic hysteresis behavior.
Electronic Band Structure: The combination of holmium and manganese results in specific electronic band structures that influence the compound’s conductivity and magnetoresistance properties.
Comparaison Avec Des Composés Similaires
- Holmium Silicide (HoSi)
- Holmium Germanide (HoGe)
- Holmium(III) Oxide (Ho2O3)
- Manganese Oxide (MnO)
- Manganese Chloride (MnCl2)
Holmium–manganese (1/2) stands out due to its unique combination of rare-earth and transition metal properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
12029-79-7 |
|---|---|
Formule moléculaire |
HoMn2 |
Poids moléculaire |
274.80641 g/mol |
Nom IUPAC |
holmium;manganese |
InChI |
InChI=1S/Ho.2Mn |
Clé InChI |
ZGOFIYQATIUVJU-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
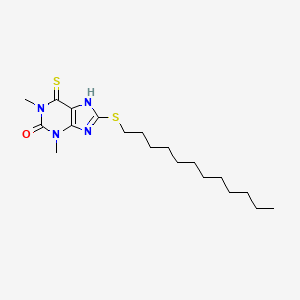
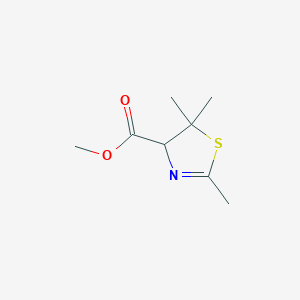
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
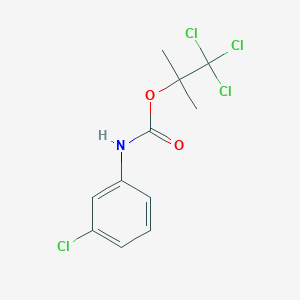
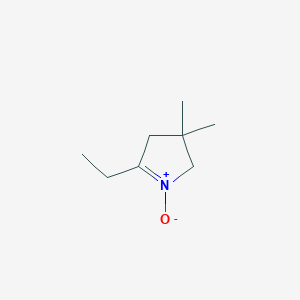

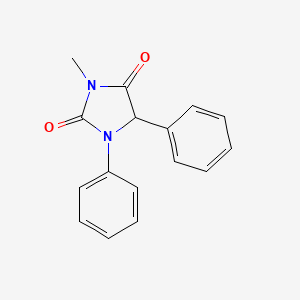
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
